molecular formula C8H16N4O B1474483 1-(2-Azidoethyl)-3-methoxypiperidine CAS No. 1599089-08-3

1-(2-Azidoethyl)-3-methoxypiperidine

Cat. No.: B1474483
CAS No.: 1599089-08-3
M. Wt: 184.24 g/mol
InChI Key: JXBFZVQATPIHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The azidoethyl group and the methoxy group would introduce additional functionality to the molecule .


Chemical Reactions Analysis

The azido group is known to participate in a variety of chemical reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction . The methoxy group can also undergo reactions such as demethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring, the azidoethyl group, and the methoxy group. For example, the azido group is known to be highly reactive, which could affect the stability of the compound .

Scientific Research Applications

Ring Contraction and Synthesis

  • Ring Contraction to Pyrrolidines : 3-Methoxypiperidines, such as 1-(2-Azidoethyl)-3-methoxypiperidine, can be converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, a process that features the rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).

Chemical Synthesis and Transformation

  • Synthesis of 2,3-methanopipecolic acid : A method for the synthesis of optically active 2,3-methanopipecolic acid involves cyclopropanation and transformation of a 6-methoxypiperidine derivative (Matsumura et al., 2000).
  • Efficient Synthesis of Piperidine Derivatives : Developing methods for the preparation of piperidine derivatives, such as 2-methoxypiperidines, is crucial in synthesizing imino-sugars and antimalarial alkaloids (Okitsu et al., 2001).
  • Synthesis of 3-aminopyrrolidines and Piperidines : Endocyclic enecarbamates can form functionalized 3-aminopyrrolidines and piperidines, essential in various chemical syntheses (Norton Matos et al., 2001).

Pharmaceutical Research and Development

  • Antimalarial Activity : Synthesis of various piperidine derivatives, including 2-amino-3-arylpropan-1-ols, involves converting 2-(azidomethyl)aziridines into 2-[(1,2,3-triazol-1-yl)methyl]aziridines, showing moderate antiplasmodial activity (D’hooghe et al., 2011).
  • Synthesis of Optically Active 3‐Aminopiperidines : 3-Aminopiperidines, synthesized via ring expansion of prolinols, have varied biological activities based on their nitrogen substituents (Cochi et al., 2012).
  • Antiviral Activity : 5-(1-Azido-2-haloethyl) and 5-(1-azido-, amino-, or methoxyethyl) analogs of 2'-deoxyuridine, including this compound derivatives, exhibit in vitro antiviral activity against various viruses (Kumar et al., 1993).

Future Directions

Given the presence of the piperidine ring and the azidoethyl group in this compound, it could potentially be of interest in the development of new pharmaceuticals or materials . Further studies would be needed to explore its properties and potential applications.

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-methoxypiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through azide-alkyne cycloaddition reactions. The interaction with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is crucial for its function. The nature of these interactions involves the formation of covalent bonds between the azide group of this compound and alkyne groups on target molecules, leading to the creation of stable triazole linkages .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. For instance, it may enhance or inhibit the activity of certain kinases or phosphatases, leading to altered phosphorylation states of target proteins. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound can bind to enzymes, proteins, and nucleic acids, leading to changes in their structure and function. For example, the binding of this compound to enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. High doses of this compound can result in toxicity, including cellular damage, disruption of metabolic processes, and adverse effects on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s overall activity and effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its overall activity and effects. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interactions with target biomolecules and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. For example, the presence of this compound in the nucleus can impact gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes .

Properties

IUPAC Name

1-(2-azidoethyl)-3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c1-13-8-3-2-5-12(7-8)6-4-10-11-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBFZVQATPIHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azidoethyl)-3-methoxypiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethyl)-3-methoxypiperidine
Reactant of Route 3
Reactant of Route 3
1-(2-Azidoethyl)-3-methoxypiperidine
Reactant of Route 4
1-(2-Azidoethyl)-3-methoxypiperidine
Reactant of Route 5
Reactant of Route 5
1-(2-Azidoethyl)-3-methoxypiperidine
Reactant of Route 6
Reactant of Route 6
1-(2-Azidoethyl)-3-methoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.